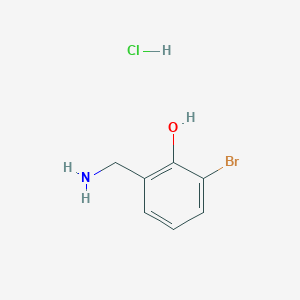
2-(Aminomethyl)-6-bromophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a metal complex, a polymer, etc.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, its acidity or basicity (pH), and other chemical properties.Applications De Recherche Scientifique
Antioxidant Activity
Bromophenols, including derivatives similar to 2-(Aminomethyl)-6-bromophenol hydrochloride, have been isolated from marine red algae and studied for their antioxidant activity. These compounds are potent free radical scavengers, exhibiting activities stronger than or comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential application in preventing oxidative deterioration of food and as natural antioxidant agents in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011). Additionally, bromophenol derivatives have demonstrated effective antioxidant power in various in vitro assays, suggesting their utility as potent antioxidants (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Enzyme Inhibition
Research on bromophenol derivatives has shown significant inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase. These findings are crucial for drug development, particularly in designing inhibitors for treating conditions like glaucoma, epilepsy, and Alzheimer's disease. One study highlighted the synthesis of cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties that exhibited excellent inhibitory effects against carbonic anhydrase isoenzymes, with inhibitory constants in the low nanomolar range (Boztaş et al., 2015). This underscores the potential of bromophenol derivatives as templates for developing new enzyme inhibitors.
Copolymerization Studies
Aminomethylated derivatives of alkenylphenols, including compounds related to 2-(Aminomethyl)-6-bromophenol hydrochloride, have been studied in free-radical copolymerization with styrene. These studies are significant for polymer science, offering insights into creating novel polymeric materials with potentially enhanced mechanical properties and chemical resistance. The research demonstrates the feasibility of incorporating bromophenol derivatives into polymers, broadening the scope of their applications in materials science (Magerramov et al., 2012).
Anticancer Activities
Novel bromophenol derivatives have shown promising anticancer activities, particularly against human lung cancer cell lines. These compounds induce cell cycle arrest and apoptosis through reactive oxygen species (ROS)-mediated pathways, highlighting their potential as anticancer drugs. Such research paves the way for developing new therapeutic agents based on bromophenol structures for treating cancer (Guo et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also involves determining appropriate safety precautions when handling the compound.
Orientations Futures
This could involve potential applications of the compound, such as its use in medicine, materials science, etc. It could also involve potential modifications to its structure to enhance its properties.
Propriétés
IUPAC Name |
2-(aminomethyl)-6-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHPIYQSQNMPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-bromophenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

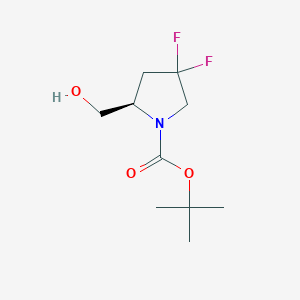
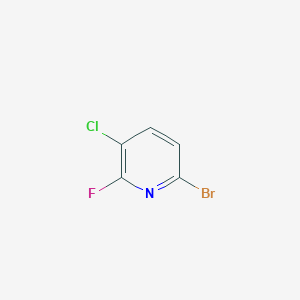
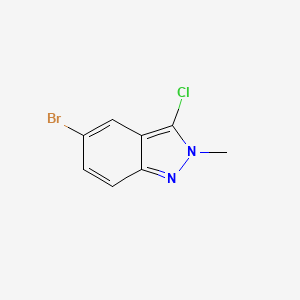
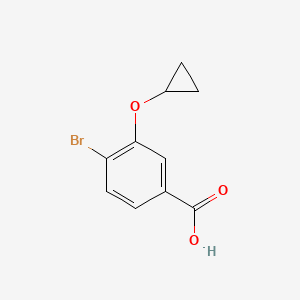
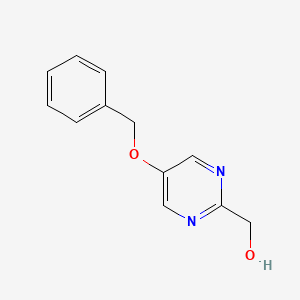
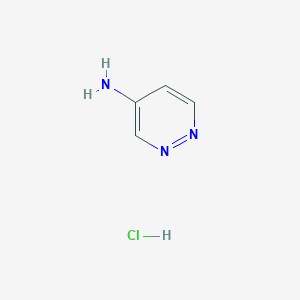
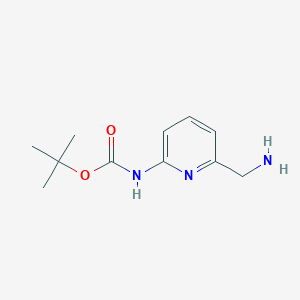
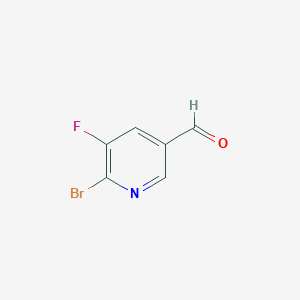
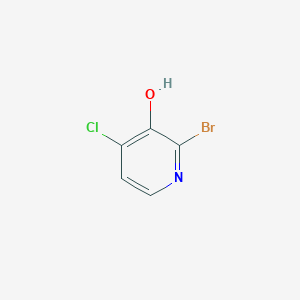
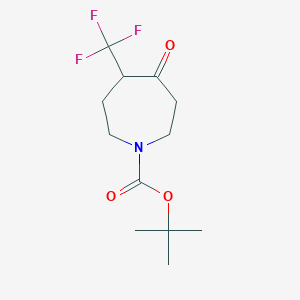
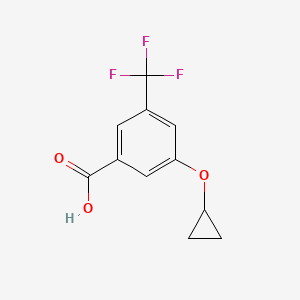
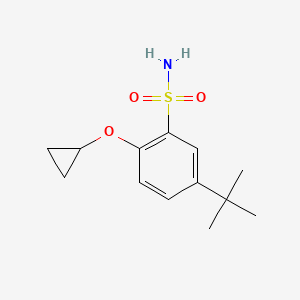
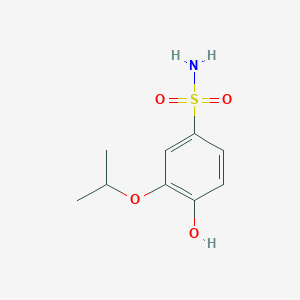
![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)